88-32-4, also known as 2-bha or E320, belongs to the class of organic compounds known as methoxyphenols. Methoxyphenols are compounds containing a methoxy group attached to the benzene ring of a phenol moiety. 88-32-4 is considered to be a practically insoluble (in water) and relatively neutral molecule.
2-tert-Butyl-4-hydroxyanisole
CAS No.: 88-32-4
Cat. No.: VC0544643
Molecular Formula: C11H16O2
Molecular Weight: 180.24 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88-32-4 |
|---|---|
| Molecular Formula | C11H16O2 |
| Molecular Weight | 180.24 g/mol |
| IUPAC Name | 3-tert-butyl-4-methoxyphenol |
| Standard InChI | InChI=1S/C11H16O2/c1-11(2,3)9-7-8(12)5-6-10(9)13-4/h5-7,12H,1-4H3 |
| Standard InChI Key | IMOYOUMVYICGCA-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=C(C=CC(=C1)O)OC |
| Canonical SMILES | CC(C)(C)C1=C(C=CC(=C1)O)OC |
| Appearance | Solid powder |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
2-tert-Butyl-4-hydroxyanisole (C₁₁H₁₆O₂) features:
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A phenolic ring substituted with a methoxy (-OCH₃) group at position 4
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A tert-butyl [(CH₃)₃C-] group at position 2
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Molecular weight: 180.25 g/mol
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Melting point: 49–55°C
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Boiling point: 264–270°C
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| LogP (octanol-water) | 3.98 | |
| Water solubility (25°C) | 0.12 g/L | |
| Vapor pressure (25°C) | 1.2 × 10⁻⁴ mmHg | |
| pKa | 10.5 (phenolic OH) |
Synthesis Pathways
Industrial production involves:
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Friedel-Crafts alkylation: 4-Methoxyphenol reacts with isobutylene in sulfuric acid at 65°C
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Isomer separation: Chromatographic resolution of 2- and 3-tert-butyl isomers
Antioxidant Mechanisms and Pharmacological Activity
Radical Scavenging Capacity
The compound stabilizes free radicals through:
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Electron donation from the phenolic -OH group
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Resonance delocalization across the aromatic ring
Synergistic Anti-inflammatory Effects
In LPS-stimulated RAW264.7 macrophages:
Table 2: Anti-inflammatory Efficacy in Macrophages
| Stimulus | Gene Target | Inhibition (%) | Combination Ratio |
|---|---|---|---|
| E. coli LPS | COX-2 | 67 ± 5 | BHT:BHA 1:1 |
| P. gingivalis | TNFA | 58 ± 7 | BHT:BHA 1:2 |
| Fimbriae | COX-2 | 51 ± 4 | BHA:TBP 1:1 |
Toxicological Profile
Acute and Subchronic Toxicity
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Rodents:
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Primates:
Endocrine Disruption
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Leydig cells: 50 μM exposure reduces testosterone synthesis by 73% via Ca²⁺ dysregulation
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Uterine effects: 500 mg/kg SC doses inhibit estradiol-induced uterine growth in rats
Environmental Impact
Industrial and Regulatory Status
Global Applications
| Sector | Use Case | Concentration Range |
|---|---|---|
| Food | Edible oils, snacks | 0.01–0.1% w/w |
| Pharmaceuticals | Vitamin stabilization | 0.005–0.02% |
| Cosmetics | Creams, lipsticks | 0.1–0.5% |
Regulatory Classifications
| Region | Status | Key Restrictions |
|---|---|---|
| EU | EC 231/2012 Annex II | 0.1% max in cosmetics |
| USA | FDA 21 CFR 172.110 | GRAS for food use |
| Australia | AICS Listed (Phenol derivatives) | STOT SE Category 3 |
Metabolic Fate and Biotransformation
Phase I Metabolism
Human liver microsomes produce:
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Primary metabolites:
Excretion Pathways
Emerging Research Directions
Adipose Tissue Effects
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High-fat diet models show 1 mg/kg BHA:
Carcinogenicity Modulation
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